molecular formula C9H9F4NO B8122998 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethan-1-amine

1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethan-1-amine

Cat. No.: B8122998
M. Wt: 223.17 g/mol
InChI Key: OQTYHJQUBPHRAL-UHFFFAOYSA-N
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Description

1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethan-1-amine is an organic compound with the molecular formula C9H9F4NO. It is characterized by the presence of a trifluoromethoxy group and a fluoro substituent on a phenyl ring, attached to an ethanamine moiety.

Preparation Methods

The synthesis of 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethan-1-amine typically involves the condensation of 3-fluoro-4-(trifluoromethoxy)benzaldehyde with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethoxy and fluoro groups enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethan-1-amine include:

Properties

IUPAC Name

1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO/c1-5(14)6-2-3-8(7(10)4-6)15-9(11,12)13/h2-5H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTYHJQUBPHRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC(F)(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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